2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid
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Overview
Description
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is a synthetic compound with the molecular formula C9H15F3N2O2 and a molecular weight of 240.22 g/mol . This compound features a piperazine ring substituted with a trifluoroethyl group and a propanoic acid moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide under basic conditions to form the intermediate 4-(2,2,2-trifluoroethyl)piperazine. This intermediate is then reacted with acryloyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2,2,2-Trifluoroethyl acrylate: Contains the trifluoroethyl group but lacks the piperazine ring.
Uniqueness
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is unique due to its combination of a trifluoroethyl group and a piperazine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-7(8(15)16)14-4-2-13(3-5-14)6-9(10,11)12/h7H,2-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDMJGVOXFFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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